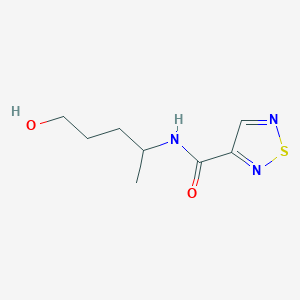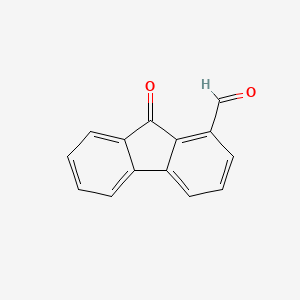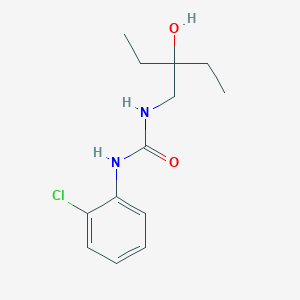![molecular formula C28H25O2P B14915586 Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)
Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that features a phosphine group attached to a biphenyl structure, which is further connected to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Phosphine Group: The diphenylphosphanyl group is introduced via a reaction with a suitable phosphine reagent, such as diphenylphosphine chloride, under basic conditions.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form a phosphine oxide.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of phosphine oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate involves its interaction with molecular targets through its phosphine group. This group can coordinate with metal centers, facilitating catalytic processes. The biphenyl structure provides stability and rigidity, while the ester group can undergo hydrolysis to release active intermediates.
類似化合物との比較
Similar Compounds
Methyl 3-(dimethoxyphosphoryl)propanoate: Similar in structure but with methoxy groups instead of phenyl groups.
1,1’-Biphenyl, 3-methyl-: Lacks the phosphine group and ester functionality.
Uniqueness
Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is unique due to its combination of a phosphine group, biphenyl structure, and ester functionality
特性
分子式 |
C28H25O2P |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
methyl 3-[2-(2-diphenylphosphanylphenyl)phenyl]propanoate |
InChI |
InChI=1S/C28H25O2P/c1-30-28(29)21-20-22-12-8-9-17-25(22)26-18-10-11-19-27(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h2-19H,20-21H2,1H3 |
InChIキー |
PFJFBUJQPDZTCH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



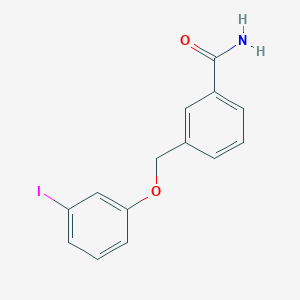


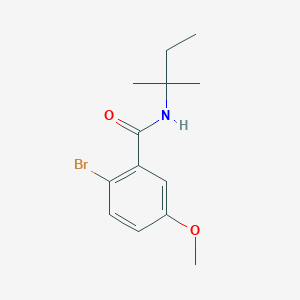

![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
